molecular formula C11H11BrIN3O2 B1399534 tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916326-31-3

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1399534
CAS No.: 916326-31-3
M. Wt: 424.03 g/mol
InChI Key: NXIOVBJEZOJTPW-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other halogenated pyrazolo[3,4-b]pyridine derivatives:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .

Biological Activity

tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a potential therapeutic agent. This article reviews its biological activity, including mechanisms of action, cellular effects, and applications in drug discovery.

Chemical Structure and Properties

The compound has the molecular formula C11H12BrI N3O2 and features a pyrazolo[3,4-b]pyridine core substituted with bromine and iodine atoms. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Target Enzymes

This compound has been identified as a tropomyosin receptor kinase (TRK) inhibitor , which plays a crucial role in various signaling pathways involved in cancer cell proliferation and survival. The inhibition of TRKs leads to the disruption of downstream signaling cascades such as Ras/Erk and PI3K/Akt pathways, which are pivotal in tumorigenesis.

Biochemical Pathways

The compound's interaction with TRKs results in:

  • Inhibition of phosphorylation : By binding to the kinase domain, it prevents substrate phosphorylation.
  • Modulation of cell signaling : Alters pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:

  • Cell Lines Tested : Km-12 (colon cancer), HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and breast cancer lines (MCF-7, MDA-MB-231).
  • Mechanism : Inhibition of cell proliferation is linked to the compound's ability to interfere with critical signaling pathways.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated effectiveness against several bacterial strains using methods such as the agar-well diffusion technique. Specific findings include:

  • Active Against : Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

  • Antiproliferative Activity Study :
    • Objective : To evaluate cytotoxic effects on hematological tumor cell lines.
    • Findings : Compounds derived from tert-butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine showed IC50 values ranging from 1.30 μM to 4.75 μM against various cancer cell lines, indicating significant anticancer potential .
  • Structure–Activity Relationship (SAR) :
    • A study focused on modifying the side chains of the pyrazolo[3,4-b]pyridine scaffold to enhance biological activity.
    • Results indicated that specific modifications led to increased potency against targeted cancer cells while maintaining lower toxicity in non-cancerous Vero cells .

Data Table: Biological Activity Overview

Cell LineIC50 Value (μM)Activity Type
Km-122.50Anticancer
HEL1.30Anticancer
K-5623.25Anticancer
MDA-MB-2314.75Anticancer
S. aureus15.00Antibacterial
E. coli20.00Antibacterial

Properties

IUPAC Name

tert-butyl 5-bromo-3-iodopyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-7(8(13)15-16)4-6(12)5-14-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIOVBJEZOJTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727188
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916326-31-3
Record name tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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